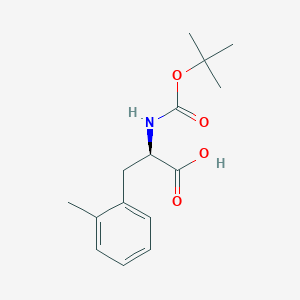

1-Boc-4-aminopiperidine-4-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

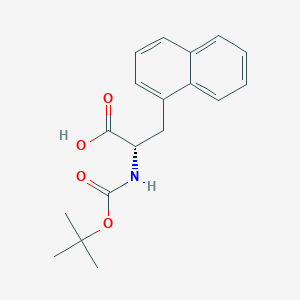

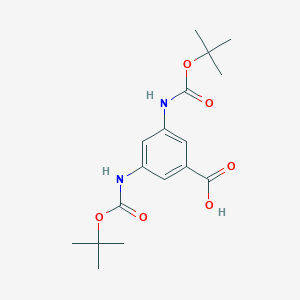

1-Boc-4-aminopiperidine-4-carboxylic Acid is a Boc-protected piperidine-based amino acid compound . It is a useful fragment for synthesis and has been described to be useful in preparing water-soluble helical peptides . It can also be used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .

Synthesis Analysis

1-Boc-4-aminopiperidine-4-carboxylic Acid is a useful fragment for synthesis . It has been described to be useful in preparing water-soluble helical peptides . It can also be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors .Molecular Structure Analysis

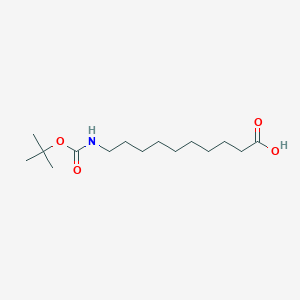

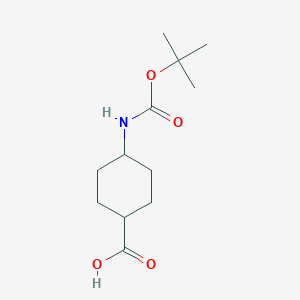

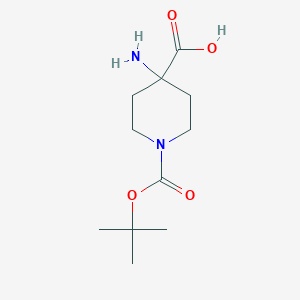

The molecular formula of 1-Boc-4-aminopiperidine-4-carboxylic Acid is C11H20N2O4 . The molecular weight is 244.29 .Chemical Reactions Analysis

1-Boc-4-aminopiperidine-4-carboxylic Acid is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers . It is a reactant for the synthesis of SIRT2 inhibitors, Melanin-concentrating hormone receptor 1 antagonists, Bradykinin hB2 receptor antagonists, and Neurokinin-1 receptor ligands .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Boc-4-aminopiperidine-4-carboxylic Acid are as follows: It has a density of 1.2±0.1 g/cm3 . The boiling point is 380.1±42.0 °C at 760 mmHg . The flash point is 183.7±27.9 °C .Scientific Research Applications

Application 1: Antimicrobial Peptides

- Methods of Application : In a study, derivatives of a peptide called 17KKV-Aib were designed and synthesized, replacing Lys residues with Api . The impact of Api substitution on the secondary structure, antimicrobial activity, hemolytic activity, and resistance to digestive enzymes was investigated.

- Results or Outcomes : The introduction of Api residues preserved the helical structure and antimicrobial activity of the peptide, and enhanced resistance to digestive enzymes. There was a slight increase in hemolytic activity .

Application 3: Conformational Effects on Electron-Transfer Efficiency

- Summary of Application : This compound is involved in investigations of conformational effects on electron-transfer efficiency in peptide foldamers .

Application 4: Preparation of Synthetic Peptide Amides

- Summary of Application : 1-Boc-4-aminopiperidine-4-carboxylic Acid is used in the preparation of synthetic peptide amides as kappa opioid receptor agonists for treatment of pain, pruritis, and inflammation associated with a variety of diseases .

Application 5: Inhibition of Human T Lymphocyte Proliferation

- Summary of Application : This compound has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients .

- Results or Outcomes : The compound is able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .

Application 6: Synthesis of Bradykinin hB2 Receptor Antagonists

properties

IUPAC Name |

4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-11(12,5-7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNHLVALLAURVJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351230 |

Source

|

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-aminopiperidine-4-carboxylic Acid | |

CAS RN |

183673-71-4 |

Source

|

| Record name | 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 183673-71-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.